9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]-
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Overview
Description
9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- is a derivative of anthracenedione, a compound known for its applications in various fields such as dye manufacturing, organic electronics, and pharmaceuticals. This specific derivative is characterized by the presence of a tert-butyl group and a diphenylsilyl ether moiety, which can influence its chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- typically involves the functionalization of anthracenedioneThe reaction conditions often require the use of anhydrous solvents and catalysts to ensure high yields and purity .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar methods but optimized for efficiency and cost-effectiveness. This can include continuous flow reactors and automated systems to handle the reagents and reaction conditions precisely .
Chemical Reactions Analysis
Types of Reactions
9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones, which are important intermediates in dye synthesis.
Reduction: Reduction reactions can convert the compound into hydroquinones, which have applications in photography and as antioxidants.
Substitution: The silyl ether group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like Grignard reagents and organolithium compounds can facilitate substitution reactions.
Major Products
The major products formed from these reactions include various quinones, hydroquinones, and substituted anthracenediones, each with distinct properties and applications .
Scientific Research Applications
9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and dyes.
Biology: Investigated for its potential as a photosensitizer in photodynamic therapy.
Medicine: Explored for its anticancer properties due to its ability to intercalate with DNA.
Industry: Utilized in the production of organic semiconductors and photovoltaic materials.
Mechanism of Action
The mechanism by which 9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- exerts its effects involves its interaction with molecular targets such as DNA and proteins. The compound can intercalate between DNA bases, disrupting replication and transcription processes. Additionally, it can generate reactive oxygen species (ROS) under light exposure, leading to oxidative damage in cells .
Comparison with Similar Compounds
Similar Compounds
9,10-Anthracenedione, 2-methyl-: Similar in structure but lacks the silyl ether group, affecting its reactivity and applications.
9,10-Anthracenedione, 2-tert-butyl-: Similar but without the diphenylsilyl ether, influencing its solubility and chemical behavior.
Uniqueness
The presence of both the tert-butyl group and the diphenylsilyl ether in 9,10-Anthracenedione, 2-[[[(1,1-dimethylethyl)diphenylsilyl]oxy]methyl]- makes it unique in terms of its stability, solubility, and reactivity compared to its analogs. These modifications can enhance its performance in specific applications such as organic electronics and medicinal chemistry .
Properties
CAS No. |
108562-19-2 |
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Molecular Formula |
C31H28O3Si |
Molecular Weight |
476.6 g/mol |
IUPAC Name |
2-[[tert-butyl(diphenyl)silyl]oxymethyl]anthracene-9,10-dione |
InChI |
InChI=1S/C31H28O3Si/c1-31(2,3)35(23-12-6-4-7-13-23,24-14-8-5-9-15-24)34-21-22-18-19-27-28(20-22)30(33)26-17-11-10-16-25(26)29(27)32/h4-20H,21H2,1-3H3 |
InChI Key |
LIZNRMCBYXGARH-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C1=CC=CC=C1)(C2=CC=CC=C2)OCC3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Origin of Product |
United States |
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